A Comprehensive Technical Guide to the Mechanism of Action of Berberine Ursodeoxycholate
A Comprehensive Technical Guide to the Mechanism of Action of Berberine Ursodeoxycholate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Berberine (B55584) Ursodeoxycholate (B-UDCA), also known as HTD1801, is a novel, first-in-class new molecular entity developed as an ionic salt combining berberine (BBR) and ursodeoxycholic acid (UDCA).[1][2][3] This compound is an orally administered, gut-liver anti-inflammatory metabolic modulator under investigation for the treatment of a range of metabolic and liver diseases, including type 2 diabetes (T2D), nonalcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and primary sclerosing cholangitis (PSC).[4][5][6] The rationale behind the creation of B-UDCA lies in the synergistic potential of its two active moieties, aiming to provide a comprehensive therapeutic approach to complex metabolic conditions.[4][7] It is thought that the salt form enhances the solubility and bioavailability of its constituent molecules.[3] After oral administration, B-UDCA is expected to dissociate into its berberine and ursodeoxycholic acid components within the gastrointestinal tract, which are then differentially absorbed.[3][8]
Core Mechanism of Action
The therapeutic effects of Berberine Ursodeoxycholate are multifaceted, stemming from the distinct yet complementary actions of its two components. The primary mechanisms involve the activation of AMP-activated protein kinase (AMPK) and the inhibition of the NLRP3 inflammasome, primarily attributed to berberine, alongside the hepatoprotective and bile acid-modulating effects of ursodeoxycholic acid.[1][5][9]
Berberine-Mediated Effects:
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AMPK Activation: A key mechanism of the berberine component is the activation of the AMP-activated protein kinase (AMPK) pathway.[1][4] AMPK is a crucial regulator of cellular energy homeostasis.[4] Its activation by berberine promotes the utilization of glucose and free fatty acids, leading to improved insulin (B600854) sensitivity, enhanced glucose uptake, and reduced lipid accumulation.[1][7] This action is central to B-UDCA's benefits in type 2 diabetes and fatty liver disease.[4][10]
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NLRP3 Inflammasome Inhibition: B-UDCA also functions as an inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation.[1][5][9] This anti-inflammatory action contributes to its therapeutic potential in conditions with an inflammatory component, such as NASH.
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Lipid Metabolism: Berberine has been shown to lower total cholesterol, triglycerides, and LDL levels.[10] One of its mechanisms for lowering cholesterol is distinct from that of statins, involving the upregulation of the LDL receptor and the inhibition of proprotein convertase subtilisin/kexin type 9 (PCSK9) transcription.[10][11]
Ursodeoxycholic Acid-Mediated Effects:
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Hepatoprotective and Anti-cholestatic Properties: UDCA is a naturally occurring bile acid known for its ability to protect liver cells (hepatocytes) from damage and to improve liver function by reducing the toxicity of accumulated bile acids.[4] It also exerts anti-apoptotic and anti-inflammatory effects in the liver.[4][12]
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Modulation of Farnesoid X Receptor (FXR) Signaling: The interaction of UDCA with the farnesoid X receptor (FXR), a key regulator of bile acid and lipid metabolism, is complex and subject to some debate in the scientific literature. Some studies suggest that UDCA acts as an intestinal FXR antagonist, which would lead to reduced expression of fibroblast growth factor 15/19 (FGF15/19), a suppressor of bile acid synthesis.[13][14][15] This, in turn, would increase the synthesis of bile acids. Conversely, other evidence suggests that UDCA may act as an FXR agonist, particularly in the ileum.[13][14]
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Autophagy and Apoptosis Regulation: In the context of NAFLD, UDCA has been shown to inhibit apoptosis and improve autophagy by activating AMPK, thereby influencing the interaction of Bcl-2 with Beclin-1 and Bax.[16]
Synergistic Effects:
The combination of berberine and ursodeoxycholic acid in a single molecule is designed to produce synergistic effects. Berberine's activation of the AMPK pathway complements UDCA's hepatoprotective properties, creating a comprehensive approach to treating metabolic and liver diseases.[4] This dual-action mechanism targets both the symptoms and the underlying pathophysiological processes.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from key clinical trials of Berberine Ursodeoxycholate.
Table 1: Efficacy of Berberine Ursodeoxycholate in Patients with Type 2 Diabetes (12-Week Treatment) [1][17]
| Parameter | Placebo | B-UDCA (500 mg BID) | B-UDCA (1000 mg BID) |
| Change in HbA1c from Baseline (%) | -0.3 | -0.7 | -1.0 |
| P-value vs. Placebo | - | 0.04 | <0.001 |
| Change in Fasting Plasma Glucose (mg/dL) | - | -13.0 | -18.4 |
Table 2: Efficacy of Berberine Ursodeoxycholate in Patients with Presumed NASH and Type 2 Diabetes (18-Week Treatment) [3]
| Parameter | Placebo | B-UDCA (1000 mg BID) |
| Absolute Decrease in Liver Fat Content (MRI-PDFF, %) | -2.0 | -4.8 |
| P-value vs. Placebo | - | 0.011 |
| Average Weight Loss (kg) | - | 3.5 |
Table 3: Efficacy of Berberine Ursodeoxycholate in Patients with Primary Sclerosing Cholangitis (6-Week Treatment) [18]
| Parameter | Placebo | B-UDCA (500 mg BID) | B-UDCA (1000 mg BID) |
| Change in Alkaline Phosphatase (ALP) from Baseline (U/L) | +98 | -53 | -37 |
| P-value vs. Placebo | - | 0.016 | 0.019 |
Table 4: Efficacy of Berberine Ursodeoxycholate in Patients with Hyperlipidemia (28-Day Treatment) [11]
| Parameter | Placebo | B-UDCA (2000 mg/day) |
| Reduction in Total Cholesterol (%) | - | 8.2 |
| P-value vs. Placebo | - | 0.0004 |
| Reduction in LDL Cholesterol (%) | - | 10.4 |
| P-value vs. Placebo | - | 0.0006 |
Experimental Protocols
Detailed methodologies for key clinical trials are provided below.
1. Phase 2 Trial in Patients with Type 2 Diabetes [1][17]
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Study Design: A randomized, double-blind, placebo-controlled, 12-week clinical trial conducted in China.
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Participants: 113 patients with Type 2 Diabetes who had undergone at least 8 weeks of diet and exercise, with a baseline HbA1c level of 7.0% to 10.5% and a fasting plasma glucose level below 250.5 mg/dL.
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Intervention: Patients were randomized in a 1:1:1 ratio to receive placebo, B-UDCA 500 mg twice daily, or B-UDCA 1000 mg twice daily.
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Primary Endpoint: The change in HbA1c level from baseline to week 12.
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Key Secondary Endpoints: Changes in other glycemic, hepatic, and cardiometabolic parameters.
2. Phase 2 Proof-of-Concept Trial in Patients with Presumed NASH and Type 2 Diabetes [3][19]
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Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
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Participants: Patients with presumed non-alcoholic steatohepatitis and type 2 diabetes.
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Intervention: Subjects were randomized to receive either B-UDCA (500 mg or 1000 mg twice daily) or a placebo for 18 weeks.
-
Primary Endpoint: Reduction in liver fat content as measured by magnetic resonance imaging proton density fat fraction (MRI-PDFF).
-
Key Secondary Endpoints: Improvement in glycemic control, liver-associated enzymes, and safety.
3. Proof-of-Concept Trial in Patients with Primary Sclerosing Cholangitis [18]
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Study Design: An 18-week proof-of-concept study with three 6-week periods: a placebo-controlled period, a treatment extension period, and a randomized treatment withdrawal period.
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Participants: 55 patients with Primary Sclerosing Cholangitis.
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Intervention: Patients were initially randomized to receive B-UDCA 500 mg twice daily, B-UDCA 1000 mg twice daily, or a placebo.
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Primary Outcome: Change from baseline in alkaline phosphatase (ALP) at week 6.
Visualizations
Diagram 1: Synergistic Mechanism of Berberine Ursodeoxycholate
Caption: Synergistic mechanism of Berberine Ursodeoxycholate.
Diagram 2: AMPK Signaling Pathway Activated by Berberine
Caption: AMPK signaling pathway activated by Berberine.
Diagram 3: Modulation of FXR Signaling by UDCA
Caption: Modulation of FXR signaling by UDCA in the intestine.
Diagram 4: Simplified Clinical Trial Workflow
Caption: Simplified workflow of a randomized controlled trial for B-UDCA.
Berberine Ursodeoxycholate represents a promising therapeutic agent with a unique dual mechanism of action that targets key pathways in metabolic and liver diseases. By combining the AMPK-activating and anti-inflammatory properties of berberine with the hepatoprotective and bile acid-modulating effects of ursodeoxycholic acid, B-UDCA offers a multifaceted approach to treatment. Clinical trial data have demonstrated its efficacy in improving glycemic control, reducing liver fat, and improving liver enzyme profiles in patients with type 2 diabetes, NAFLD, and PSC. Further research and ongoing phase 3 studies will continue to elucidate the full therapeutic potential of this novel compound.
References
- 1. Berberine Ursodeoxycholate for the Treatment of Type 2 Diabetes: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berberine ursodeoxycholate - HighTide Biopharma - AdisInsight [adisinsight.springer.com]
- 3. A phase 2, proof of concept, randomised controlled trial of berberine ursodeoxycholate in patients with presumed non-alcoholic steatohepatitis and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Berberine Ursodeoxycholate used for? [synapse.patsnap.com]
- 5. HighTide Therapeutics Announces Publication of Phase 2 Study of Berberine Ursodeoxycholate for the Treatment of Type 2 Diabetes Mellitus in JAMA Network Open - HighTide Therapeutics, Inc. [hightidetx.com]
- 6. Likelihood of Approval and Phase Transition Success Rate Model – Berberine Ursodeoxycholate in Hypertriglyceridemia [globaldata.com]
- 7. icns.es [icns.es]
- 8. medchemexpress.com [medchemexpress.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Berberine in Non-Alcoholic Fatty Liver Disease—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and pharmacodynamics of HTD1801 (berberine ursodeoxycholate, BUDCA) in patients with hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Ursodeoxycholic acid acts as an ileal FXR agonist in male mice with hepatic deficiency of FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. egastroenterology.bmj.com [egastroenterology.bmj.com]
- 15. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ursodeoxycholic acid alleviates nonalcoholic fatty liver disease by inhibiting apoptosis and improving autophagy via activating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Berberine Ursodeoxycholate for the Treatment of Type 2 Diabetes: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mims.com [mims.com]
- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
